molecular formula C6H13NO2 B3043269 (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine CAS No. 82954-65-2

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Cat. No.: B3043269
CAS No.: 82954-65-2
M. Wt: 131.17 g/mol
InChI Key: HXOYWCSTHVTLOW-YFKPBYRVSA-N
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Description

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an amine group attached to a methylene bridge. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine, also known as methenamine, primarily targets bacteria in the urinary tract . It is used to prevent or control recurring urinary tract infections caused by certain bacteria .

Mode of Action

Methenamine works by stopping the growth of bacteria in urine . When the urine is acidic, methenamine turns into formaldehyde, a potent antibacterial agent . This formaldehyde possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

Biochemical Pathways

The biochemical pathway of methenamine is driven by the formation of bactericidal formaldehyde . This process is dependent on the acidity of the urine. In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . The formaldehyde then interacts with the bacteria, denaturing their proteins and nucleic acids, thereby inhibiting their growth .

Pharmacokinetics

Methenamine is readily absorbed from the gastrointestinal tract . About 10-30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The maximum serum concentration is achieved in about 1 hour . The elimination half-life is about 4.3 hours, the distribution volume is about 0.56 l/kg, the renal clearance is about 1.46, and the total clearance is about 1.58 ml/min/kg .

Result of Action

The result of methenamine’s action is the prevention or control of recurring urinary tract infections . By inhibiting the growth of bacteria in the urinary tract, methenamine helps to prevent the recurrence of these infections .

Action Environment

The efficacy of methenamine is highly dependent on the acidity of the urine . In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde, which then acts to inhibit bacterial growth . Therefore, factors that influence urine acidity, such as diet and medication, can significantly impact the action, efficacy, and stability of methenamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine typically involves the reaction of (S)-glycidol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the epoxide and subsequent formation of the dioxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, alcohols, and various substituted derivatives .

Scientific Research Applications

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: The enantiomer of the compound, which has similar chemical properties but different biological activity.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid: A compound with a carboxylic acid group instead of an amine group.

Uniqueness

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine is unique due to its specific stereochemistry and the presence of both a dioxolane ring and an amine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYWCSTHVTLOW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003024
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82954-65-2
Record name 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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